molecular formula C8H12ClNO3 B2497569 Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride CAS No. 2377032-76-1

Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride

Cat. No.: B2497569
CAS No.: 2377032-76-1
M. Wt: 205.64
InChI Key: TZIJHPWDAZAZJC-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride typically involves the reaction of furan-3-carboxaldehyde with methylamine and a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various furan derivatives, alcohols, amines, and substituted amino acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino acid moiety allow it to bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to inhibition or activation of enzymatic pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride is unique due to the specific positioning of the furan ring, which imparts distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development .

Properties

IUPAC Name

methyl 2-amino-3-(furan-3-yl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c1-11-8(10)7(9)4-6-2-3-12-5-6;/h2-3,5,7H,4,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIJHPWDAZAZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=COC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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